molecular formula C4H6ClN3O2S B1652578 2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride CAS No. 1496511-51-3

2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride

Cat. No.: B1652578
CAS No.: 1496511-51-3
M. Wt: 195.63
InChI Key: MRXMYHDAQKAGAP-UHFFFAOYSA-N
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Description

2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H6ClN3O2S and a molar mass of 195.63 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its high reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride typically involves the reaction of 2-ethyl-2H-1,2,3-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general procedure involves heating the reactants at reflux in solvents such as toluene, benzene, or alcohols, or in polar aprotic solvents like DMF or DMSO .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the by-products formed during the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with amines can form sulfonamide derivatives, while reaction with alcohols can form sulfonate esters .

Mechanism of Action

The mechanism of action of 2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl chlorides and triazole derivatives, such as:

Uniqueness

What sets 2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride apart is its specific substitution pattern, which imparts unique reactivity and properties. The presence of the ethyl group at the 2-position and the sulfonyl chloride group at the 4-position makes it a versatile intermediate for the synthesis of a wide range of compounds .

Properties

IUPAC Name

2-ethyltriazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S/c1-2-8-6-3-4(7-8)11(5,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXMYHDAQKAGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253457
Record name 2-Ethyl-2H-1,2,3-triazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496511-51-3
Record name 2-Ethyl-2H-1,2,3-triazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1496511-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2H-1,2,3-triazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride
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2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride
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2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride
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2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride

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